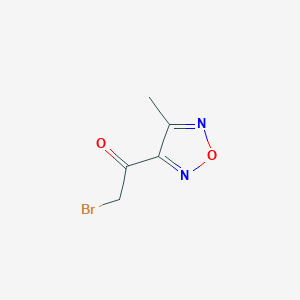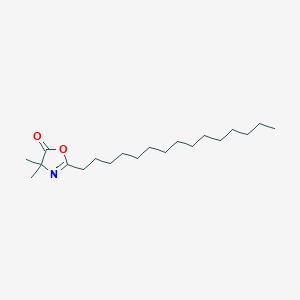![molecular formula C8H12N2O B069510 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile CAS No. 163849-09-0](/img/structure/B69510.png)
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
In biochemistry, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been used as a tool to study the mechanism of action of enzymes such as serine hydrolases. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is a potent inhibitor of these enzymes, and its use has helped to elucidate their catalytic mechanisms.
In materials science, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been used as a building block for the synthesis of novel polymers and materials with unique properties such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is primarily based on its ability to inhibit enzymes such as serine hydrolases. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile binds to the active site of these enzymes, preventing them from carrying out their catalytic function. This inhibition can lead to a variety of downstream effects, depending on the specific enzyme being targeted.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile are largely dependent on the specific enzyme being targeted. Inhibition of serine hydrolases can lead to changes in lipid metabolism, inflammation, and cell proliferation, among other effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile in lab experiments is its potency as an enzyme inhibitor. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is highly effective at inhibiting serine hydrolases, making it a valuable tool for studying their function and regulation.
However, one limitation of using 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is its potential for off-target effects. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile may also inhibit other enzymes or proteins in addition to its intended target, leading to unintended effects.
Direcciones Futuras
There are several potential future directions for research on 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile. One area of interest is the development of new drugs based on 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile's anti-inflammatory and anti-tumor properties. Another area of interest is the synthesis of novel materials and polymers using 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile as a building block.
Additionally, further research is needed to fully understand the mechanism of action of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile and its effects on different enzymes and physiological systems. This could lead to the identification of new targets for drug development and a better understanding of the role of serine hydrolases in health and disease.
Conclusion
In conclusion, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is a versatile chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. Its ability to inhibit enzymes such as serine hydrolases makes it a valuable tool for studying their function and regulation. Further research is needed to fully understand the mechanism of action of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile and its potential applications in drug development and materials science.
Métodos De Síntesis
The synthesis of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile involves the reaction of 1-methylpyrrolidine-2-one with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with acid to obtain 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile in high yield and purity.
Propiedades
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h7H,2-4,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGMUVOXYSNYCA-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)


![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)







